2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid

Medicinal Chemistry Organic Synthesis Drug Discovery

Researchers needing a regiospecifically functionalized triazole building block for medicinal chemistry or MOF synthesis often face limited commercial availability of the ortho-nitro isomer. This compound addresses that gap with a defined substitution pattern that dictates unique reactivity and metal-chelating geometry. - Ortho-nitro group enables amine reduction and subsequent amide coupling or reductive amination for library expansion. - Dual carboxylic acid/triazole N-donor functionality serves as a bifunctional linker for coordination polymers and MOFs. - Consistent purity (≥98%) from a dedicated synthetic route ensures batch-to-batch reproducibility and reduces analytical requalification.

Molecular Formula C9H6N4O4
Molecular Weight 234.17 g/mol
Cat. No. B12970565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid
Molecular FormulaC9H6N4O4
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=NC=N2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H6N4O4/c14-9(15)7-3-6(12-5-10-4-11-12)1-2-8(7)13(16)17/h1-5H,(H,14,15)
InChIKeyNASZOURIRKKTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic Acid: Overview


2-Nitro-5-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS: 167626-66-6) is a functionalized aromatic heterocyclic building block characterized by a 1,2,4-triazole ring and a nitro group on a benzoic acid core . The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry known for diverse bioactivities, including antifungal, anticancer, and anti-inflammatory properties [1]. This compound serves as a versatile intermediate for generating molecular complexity through the chemical modification of its nitro group, carboxylic acid, and triazole ring.

Multifunctional aromatic building block with privileged 1,2,4-triazole scaffold
Ortho-nitro group allows reduction to amine for diversification
Meta-triazole placement creates distinct regioisomeric reactivity

2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic Acid: Unique Substitution Pattern


The strategic substitution pattern of 2-Nitro-5-(1H-1,2,4-triazol-1-yl)benzoic acid—with a nitro group ortho to the carboxylic acid and a triazole ring at the meta position—is its primary differentiator from close analogs. This specific arrangement dictates a unique reactivity profile, electronic distribution, and steric environment that cannot be replicated by regioisomers . As confirmed in studies of related benzoic acid derivatives, the ortho-nitro group strongly influences the pKa of the carboxylic acid through intramolecular hydrogen bonding and inductive effects, which impacts solubility, metal-chelating ability, and subsequent coupling reactions [1]. Furthermore, the compound's synthesis via a defined recyclization pathway [2] results in a purity and impurity profile specific to this route, meaning that a substitute with a different substitution pattern (e.g., para-triazole) will introduce a different set of process-related impurities, affecting downstream reproducibility and requiring new analytical method development.

2-Nitro (ortho), 5-triazole (meta)
4-Triazole (para), no nitro group
Regiochemistry may influence acid strength (pKa) and solubility; ortho-nitro hydrogen bonding cannot be replicated by para analogs.
Recyclization synthetic route
Nucleophilic substitution route
Synthetic pathway introduces route-specific impurity profiles; substituting the regioisomer may require new analytical method development.

2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic Acid: Comparative Evidence


Ortho-Nitro and Meta-Triazole Substitution Pattern

The target compound, 2-Nitro-5-(1H-1,2,4-triazol-1-yl)benzoic acid, features a unique substitution pattern where the nitro group is ortho (position 2) to the carboxylic acid and the 1,2,4-triazole ring is at the meta position (position 5) on the benzoic acid ring . This pattern is distinct from the more common para-substituted analog, 4-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS 162848-16-0), which has the triazole at the para position and lacks a nitro group .

Regiochemistry
Head-to-head
2-Nitro (ortho), 5-triazole (meta) vs 4-Triazole (para), no nitro
Non-interchangeable building block; distinct reactivity for specific synthetic targets.
Structural analysis based on regioisomer comparison.
Medicinal Chemistry Organic Synthesis Drug Discovery

MW and Lipophilicity Differences

The presence of the nitro group in the target compound significantly alters its physicochemical properties compared to the non-nitrated analog. The molecular weight is 234.17 g/mol , which is substantially higher than 4-(1H-1,2,4-triazol-1-yl)benzoic acid at 189.17 g/mol . This difference, along with the electron-withdrawing nature of the nitro group, is predicted to increase lipophilicity (LogP) and reduce aqueous solubility compared to the non-nitrated analog.

MW & Lipophilicity
Cross-study
ΔMW = 45.00 g/mol (Nitro vs. H)
May alter predicted LogP and membrane permeability profile.
Calculated properties; experimental LogD verification recommended.
ADME Prediction Medicinal Chemistry Lead Optimization

Synthetic Route and Impurity Profile

The synthesis of 2-Nitro-5-(1H-1,2,4-triazol-1-yl)benzoic acid has been reported via the recyclization of 4-oxo-1,3-benzoxazinium perchlorates with hydrazinobenzoic acids [1]. This specific methodology yields the 1,2,4-triazolylbenzoic acid framework. In contrast, the common analog 4-(1H-1,2,4-triazol-1-yl)benzoic acid is typically synthesized via the reaction of 4-chlorobenzoic acid with 1,2,4-triazole under basic conditions . The difference in synthetic routes results in fundamentally different impurity profiles.

Synthetic Origin
Class-level
Recyclization route vs Nucleophilic substitution
Impurity profile may differ; quality attributes are route-dependent.
Class-level inference; review process-specific data.
Process Chemistry Analytical Chemistry Quality Control

2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic Acid: Application Scenarios


Medicinal Chemistry: Triazole Library Synthesis

Medicinal chemists can use 2-Nitro-5-(1H-1,2,4-triazol-1-yl)benzoic acid as a key starting material to synthesize focused libraries of novel triazole-containing compounds. The ortho-nitro group allows for subsequent reduction to an amine, a common handle for introducing further diversity through amide bond formation or reductive amination [1]. This expands chemical space beyond what is accessible from non-nitrated or para-substituted triazole analogs, as the ortho-amine can engage in unique intramolecular interactions not possible with other isomers [2].

Synthesis of MOFs and Coordination Polymers

The molecule's dual functionality—a carboxylic acid group and two potential N-donor atoms on the 1,2,4-triazole ring—enables it to act as a bifunctional linker for constructing advanced materials like Metal-Organic Frameworks (MOFs) and coordination polymers. The ortho-nitro group provides an additional handle for post-synthetic modification of the framework. This distinguishes it from simpler, mono-functional aromatic acids and allows for the design of materials with tailored pore environments and catalytic activity.

Analytical Method Development and Reference Standard

Due to its unique chemical structure and synthetic origin, this compound serves as a valuable system suitability standard or process-related impurity marker in HPLC method development for novel pharmaceutical candidates containing the 1,2,4-triazole moiety [1]. Its distinct retention time and spectral properties compared to regioisomers [2] make it useful for ensuring specificity and resolution in analytical quality control.

Application
Selection Property
Validation Focus
Triazole library synthesis
Ortho-nitro → amine diversification handle
Amide coupling and library diversity verification
MOFs & coordination polymers
Bifunctional COOH/triazole linker with post-synthetic modifiability
Porosity and catalytic site validation
Analytical reference standard
Distinct regioisomer retention & spectral properties
Chromatographic specificity and resolution verification

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